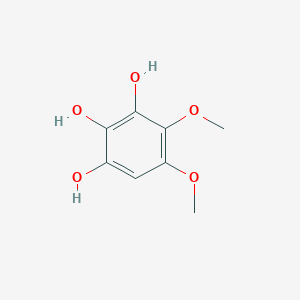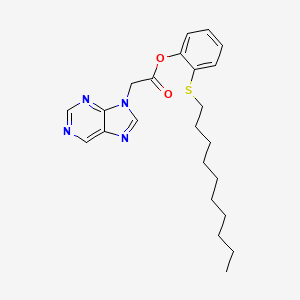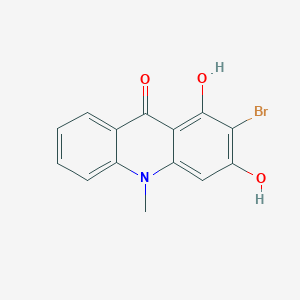
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dihydroxy-10-methylacridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted acridines with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one would depend on its specific application. In biological systems, it may interact with DNA or proteins, leading to inhibition of cellular processes. The bromine atom and hydroxyl groups could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-10-methylacridin-9(10H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chloro-1,3-dihydroxy-10-methylacridin-9(10H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-Iodo-1,3-dihydroxy-10-methylacridin-9(10H)-one: Contains an iodine atom, which may result in different reactivity and applications.
Uniqueness
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88901-77-3 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-bromo-1,3-dihydroxy-10-methylacridin-9-one |
InChI |
InChI=1S/C14H10BrNO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3 |
InChI Key |
JTPDYBISWKYOPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


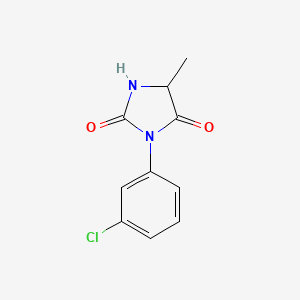

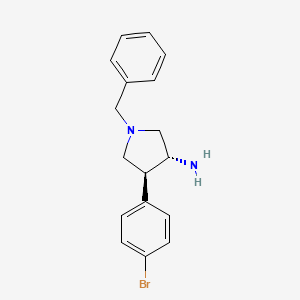
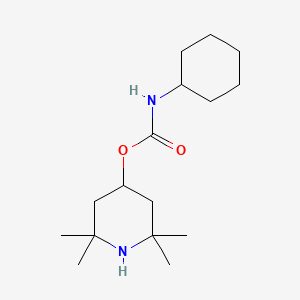
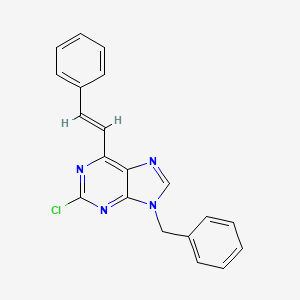
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


